N,N-Dimethyltrimethylsilylamine

Silylation reagent potency Amino acid derivatization Protecting group strategy

TMSDMA is a potent trimethylsilyl donor for demanding applications where generic reagents fail. Achieve complete amino acid derivatization for GC/HPLC—unlike HMDS, it leaves no unreacted analyte. Secure 90–98% yields in silyl enol ether synthesis from N-acyl heterocycles. Use as a shelf‑stable nucleophilic trifluoromethylation precursor, avoiding Ruppert's reagent restrictions. Regioselective protection of equatorial hydroxyls in steroids minimizes purification. Choose TMSDMA for reproducible silylation.

Molecular Formula C5H15NSi
Molecular Weight 117.26 g/mol
CAS No. 2083-91-2
Cat. No. B1582472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyltrimethylsilylamine
CAS2083-91-2
Molecular FormulaC5H15NSi
Molecular Weight117.26 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C)C
InChIInChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3
InChIKeyKAHVZNKZQFSBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyltrimethylsilylamine (TMSDMA) CAS 2083-91-2: Product Identity and Procurement Baseline


N,N-Dimethyltrimethylsilylamine (TMSDMA, CAS 2083-91-2), also known as N-(trimethylsilyl)dimethylamine or dimethylaminotrimethylsilane, is a tertiary organosilicon amine with the molecular formula C5H15NSi and a molecular weight of 117.26 g/mol . This colorless to pale yellow liquid compound exhibits a boiling point of 84-86°C at atmospheric pressure, a density of 0.732-0.741 g/mL at 25°C, and a refractive index of approximately 1.397 at 20°C [1]. Characterized by a highly reactive silicon-nitrogen single bond, TMSDMA functions as a potent trimethylsilyl (TMS) donor in synthetic transformations and surface modification applications . Its hydrolytic sensitivity requires storage under inert atmosphere to maintain reagent integrity [2].

N,N-Dimethyltrimethylsilylamine Procurement: Why Generic Silylating Agents Cannot Be Interchanged Without Performance Verification


Trimethylsilylating agents constitute a chemically diverse class with significant functional divergence despite their shared TMS-transfer capability. Substituting TMSDMA with common alternatives such as hexamethyldisilazane (HMDS), N,O-bis(trimethylsilyl)acetamide (BSA), or trimethylsilyl chloride (TMCS) introduces uncontrolled variation in reaction kinetics, substrate scope, byproduct profile, and downstream purification burden [1]. Dialkylaminotrimethylsilanes like TMSDMA differ fundamentally from disilazanes and silyl amides in their nucleophilic activation mechanism, steric accessibility, and the nature of the leaving group liberated during silyl transfer . These mechanistic distinctions translate into quantifiable differences in reaction yields, selectivity patterns, and the long-term stability of derived intermediates or reagents [2]. Procurement decisions based solely on functional class similarity without accounting for these verified performance parameters risk synthetic failure, increased purification costs, and irreproducible results across batches.

N,N-Dimethyltrimethylsilylamine CAS 2083-91-2: Quantified Comparative Evidence for Scientific Procurement Decisions


Superior Silylating Potency of TMSDMA versus Hexamethyldisilazane (HMDS) in Amino Acid Derivatization

TMSDMA is explicitly documented by Gelest, Inc. as a stronger silylation reagent than hexamethyldisilazane (HMDS), a property that directly enables the silylation of amino acids—a substrate class for which HMDS exhibits insufficient reactivity under comparable conditions [1]. This documented potency differential has been empirically established and is referenced to foundational primary literature dating to Rühlman (1961) . The enhanced reactivity originates from the lower Si-N bond dissociation energy and the favorable liberation of volatile dimethylamine as the leaving group, which drives the silyl transfer equilibrium toward completion.

Silylation reagent potency Amino acid derivatization Protecting group strategy

Independent Chromatographic Validation: TMSDMA as Mechanistic Probe for HMDS Surface Deactivation Pathways

In a peer-reviewed 29Si solid-state NMR study investigating high-temperature silazane deactivation of fused silica GC columns, researchers employed TMSDMA in an independent series of silylation experiments conducted in parallel with HMDS [1]. The TMSDMA reactions were specifically designed to confirm the reaction pathway of the trimethylsilylamine moiety generated as an intermediate during HMDS decomposition. FT-IR analysis of the TMSDMA-treated Cab-O-Sil surface confirmed the presence of SiNH2 amino groups, providing direct spectroscopic evidence that the active surface SiOH sites were replaced by active SiNH2 groups rather than fully passivated [2]. This finding explains why high-temperature silazane treatment fails to achieve satisfactory GC column deactivation.

Chromatography surface deactivation 29Si solid-state NMR GC column preparation

Shelf-Stable Trifluoromethylation Reagent: TMSDMA-Derived Adduct Enables Ambient Storage of Nucleophilic CF3 Source

The thermal addition product of TMSDMA with 2,2,2-trifluoroacetophenone yields a shelf-stable adduct that functions as an efficient reagent for nucleophilic trifluoromethylation of both carbonyl and imine electrophiles [1]. This contrasts sharply with the conventional alternative, Ruppert's reagent (trifluoromethyl trimethylsilane), which requires preparation from now-ecologically prohibited bromo- or iodotrifluoromethane precursors [2]. Furthermore, the trifluoromethyl anion itself is extremely unstable under ambient conditions, readily decomposing via difluorocarbene liberation unless stabilized . The TMSDMA-derived adduct overcomes both limitations by providing a bench-stable, easily handled solid or liquid reagent that liberates the nucleophilic CF3 equivalent upon activation, thereby eliminating the need for hazardous precursor synthesis or cryogenic storage.

Nucleophilic trifluoromethylation Fluorine chemistry Reagent stability

High-Yield Synthesis of Silyl Enol Ethers: TMSDMA Achieves 90-98% Yield in Acid-Catalyzed Enolization

In the synthesis of silyl enol ethers from N-acyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones, treatment with TMSDMA (Me3SiNMe2) under catalysis by a trace amount of p-toluenesulfonic acid (TsOH) afforded the corresponding trimethylsilyl enol ethers in yields ranging from 90% to 98% [1]. This high-yielding transformation demonstrates TMSDMA's compatibility with acid-catalyzed enolization pathways and its efficient silyl transfer to sterically encumbered ketone-derived enolates. The authors note that the parent unacylated tetrahydro-4-quinolones could not be directly converted to their enol ethers, underscoring the substrate specificity and the critical role of the N-acyl protecting group in enabling the high-yield transformation with TMSDMA [2].

Silyl enol ether synthesis Heterocyclic chemistry Reaction yield optimization

Optimized Synthetic Protocol: TMSDMA Preparation Achieves 90.77% Yield and 97.31% Purity Under Controlled Conditions

A systematic optimization study of TMSDMA synthesis from trimethylchlorosilane (TMCS) and dimethylamine in 1,2,4-trimethylbenzene (TMB) solvent catalyzed by trimethylmethoxysilane established that a maximum yield of 90.77% is attainable under precisely defined conditions: TMCS to TMB molar ratio of 1:2, reaction temperature 30°C, catalyst loading 0.3 mL, TMCS feeding time of 20 minutes, and total reaction time of 60 minutes [1]. Subsequent purification yielded TMSDMA with 97.31% purity as confirmed by FTIR, 1H NMR, and GC characterization [2]. This quantified optimization data provides a benchmark for assessing supplier manufacturing process rigor and establishes a purity expectation for procurement specifications.

Organosilicon synthesis Process optimization Reagent manufacturing

Regioselective Silylation in Prostaglandin Synthesis: TMSDMA Targets Equatorial Hydroxyl Groups

Gelest technical documentation cites primary literature (Yankee et al., J. Am. Chem. Soc. 1972, 94, 3651) establishing that TMSDMA selectively silylates equatorial hydroxyl groups in prostaglandin synthesis . This stereoelectronic selectivity distinguishes TMSDMA from non-selective silylating agents that would indiscriminately protect both axial and equatorial hydroxyls, necessitating subsequent chromatographic separation of regioisomers. The mechanistic basis for this selectivity likely involves the steric accessibility of the equatorial position coupled with the specific steric bulk of the dimethylamino leaving group [1].

Prostaglandin synthesis Regioselective protection Steroid chemistry

N,N-Dimethyltrimethylsilylamine CAS 2083-91-2: Evidence-Based Application Scenarios for Research and Industrial Procurement


Amino Acid Analysis and Peptide Derivatization Requiring Robust Silylation

Procure TMSDMA when analytical protocols demand complete derivatization of amino acids for GC or HPLC analysis. As documented by Gelest, Inc., TMSDMA is a stronger silylation reagent than HMDS and is specifically capable of silylating amino acids [1]. Laboratories that substitute HMDS for TMSDMA in this application risk incomplete derivatization and compromised quantitative accuracy. This scenario encompasses amino acid profiling in metabolomics, peptide synthesis protecting group installation, and sample preparation for mass spectrometry-based proteomics workflows.

Synthesis of Silyl Enol Ethers from Sterically Hindered Heterocyclic Ketones

Employ TMSDMA for the preparation of silyl enol ethers from N-acyl tetrahydroquinolone derivatives and analogous heterocyclic systems. The demonstrated yield range of 90-98% under mild acid catalysis (trace TsOH) provides a quantitatively validated protocol for this transformation [2]. This application scenario is particularly relevant for medicinal chemistry programs involving heterocyclic scaffolds where maximizing intermediate recovery is critical for maintaining material throughput in multi-step synthesis campaigns.

Preparation of Bench-Stable Nucleophilic Trifluoromethylation Reagents

Select TMSDMA as the foundational silylamine precursor when establishing in-house nucleophilic trifluoromethylation capability. The thermal adduct formed with 2,2,2-trifluoroacetophenone yields a shelf-stable reagent that circumvents both the ecological restrictions associated with Ruppert's reagent precursors and the inherent instability of free trifluoromethyl anion equivalents [3]. This application supports medicinal chemistry efforts in pharmaceutical and agrochemical discovery where controlled introduction of the CF3 pharmacophore is required without specialized cryogenic or inert-atmosphere handling infrastructure.

Regioselective Hydroxyl Protection in Prostaglandin and Steroid Synthesis

Choose TMSDMA for synthetic sequences involving polyhydroxylated steroid-like frameworks where regioselective protection of equatorial hydroxyl groups is required. The documented selectivity for equatorial over axial hydroxyls in prostaglandin synthesis eliminates the need for subsequent chromatographic separation of regioisomeric silyl ethers. This directly translates to reduced purification burden and improved overall process yield in complex natural product synthesis and medicinal chemistry derivatization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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